molecular formula C18H13NO3S B14400150 2-(Benzylsulfanyl)-9-methyl-7H-pyrano[3,2-e][1,3]benzoxazol-7-one CAS No. 88519-00-0

2-(Benzylsulfanyl)-9-methyl-7H-pyrano[3,2-e][1,3]benzoxazol-7-one

Cat. No.: B14400150
CAS No.: 88519-00-0
M. Wt: 323.4 g/mol
InChI Key: KONHFWZCQIPNEJ-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-9-methyl-7H-pyrano[3,2-e][1,3]benzoxazol-7-one is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-9-methyl-7H-pyrano[3,2-e][1,3]benzoxazol-7-one typically involves the following steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol and an appropriate aldehyde or ketone under acidic conditions. This reaction forms the benzoxazole ring through a cyclization process.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction. Benzyl chloride is reacted with a thiol derivative of the benzoxazole under basic conditions to form the benzylsulfanyl group.

    Formation of the Pyrano Ring: The pyrano ring can be formed through a cyclization reaction involving a suitable precursor, such as a hydroxyalkyl derivative, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-9-methyl-7H-pyrano[3,2-e][1,3]benzoxazol-7-one can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzylsulfanyl group or to modify the pyrano ring.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-benzylated products or modified pyrano derivatives.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

2-(Benzylsulfanyl)-9-methyl-7H-pyrano[3,2-e][1,3]benzoxazol-7-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.

    Biological Studies: The compound can be used to study the interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action.

    Industrial Applications: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-9-methyl-7H-pyrano[3,2-e][1,3]benzoxazol-7-one involves its interaction with specific molecular targets. The benzoxazole core can interact with biological targets through hydrogen bonding, π-π stacking, or hydrophobic interactions. The benzylsulfanyl group can enhance the compound’s binding affinity and specificity. The pyrano ring can contribute to the overall stability and conformation of the molecule, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine: This compound has a similar benzylsulfanyl group but lacks the pyrano ring, making it less complex.

    2-(Chloromethyl)-1H-benzo[d]imidazole: This compound has a similar benzoxazole core but with a chloromethyl group instead of a benzylsulfanyl group.

Uniqueness

2-(Benzylsulfanyl)-9-methyl-7H-pyrano[3,2-e][1,3]benzoxazol-7-one is unique due to the presence of the pyrano ring fused to the benzoxazole core, which can enhance its biological activity and stability

Properties

CAS No.

88519-00-0

Molecular Formula

C18H13NO3S

Molecular Weight

323.4 g/mol

IUPAC Name

2-benzylsulfanyl-9-methylpyrano[3,2-e][1,3]benzoxazol-7-one

InChI

InChI=1S/C18H13NO3S/c1-11-9-15(20)21-13-7-8-14-17(16(11)13)19-18(22-14)23-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

KONHFWZCQIPNEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C3=C(C=C2)OC(=N3)SCC4=CC=CC=C4

Origin of Product

United States

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